Manzamine A

Catalog No.
S534539
CAS No.
104196-68-1
M.F
C36H44N4O
M. Wt
548.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Manzamine A

CAS Number

104196-68-1

Product Name

Manzamine A

IUPAC Name

(2R,13S)-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol

Molecular Formula

C36H44N4O

Molecular Weight

548.8 g/mol

InChI

InChI=1S/C36H44N4O/c41-36-18-10-4-1-2-5-11-20-39-22-17-30(35(25-39)23-26-13-7-3-6-12-21-40(26)34(35)36)29(24-36)32-33-28(16-19-37-32)27-14-8-9-15-31(27)38-33/h1,4,7-9,13-16,19,24,26,30,34,38,41H,2-3,5-6,10-12,17-18,20-23,25H2/t26?,30?,34?,35-,36-/m0/s1

InChI Key

FUCSLKWLLSEMDQ-AWTNBHCRSA-N

SMILES

C1CCN2CCC3C(=CC(CCC=CC1)(C4C3(C2)CC5N4CCCCC=C5)O)C6=NC=CC7=C6NC8=CC=CC=C78

solubility

Soluble in DMSO

Synonyms

Keramamine A; Manzamine A;

Canonical SMILES

C1CCN2CCC3C(=CC(CCC=CC1)(C4C3(C2)CC5N4CCCCC=C5)O)C6=NC=CC7=C6NC8=CC=CC=C78

Isomeric SMILES

C1CCN2CCC3C(=C[C@@](CCC=CC1)(C4[C@]3(C2)CC5N4CCCCC=C5)O)C6=NC=CC7=C6NC8=CC=CC=C78

The exact mass of the compound Manzamine A is 548.3515 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Carbazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Manzamine A (CAS: 104196-68-1) is a complex β-carboline-containing marine alkaloid recognized as a highly specialized chemical probe in advanced biochemical assays. In procurement and material selection, it is primarily sourced for its unique dual-inhibitory action against glycogen synthase kinase-3β (GSK-3β) and cyclin-dependent kinase 5 (CDK-5), as well as its role as a vacuolar ATPase (v-ATPase) uncoupler . Unlike broad-spectrum synthetic kinase inhibitors, Manzamine A features a rigid polycyclic ring system that dictates its highly specific substrate-competitive binding profile. For industrial and academic buyers, securing high-purity Manzamine A—particularly in its hydrochloride salt form—is critical to overcoming the compound's baseline lipophilicity, ensuring reproducible aqueous solubility for in vitro screening and in vivo pharmacokinetic modeling [1].

Substituting Manzamine A with generic, synthetic GSK-3β inhibitors (such as SB216763 or Tideglusib) fundamentally alters assay mechanics, as most conventional inhibitors are ATP-competitive, whereas Manzamine A operates via a distinct non-ATP-competitive, substrate-directed mechanism [1]. This makes it irreplaceable for isolating specific tau-phosphorylation pathways without triggering broad ATP-site off-target effects. Furthermore, attempting to substitute the purified compound with crude marine sponge extracts or closely related analogs (like 8-hydroxymanzamine A) introduces unacceptable variability in cytotoxicity and shifts the precise GSK-3β/CDK-5 inhibition ratio [2]. From a handling perspective, procuring the free base form instead of the hydrochloride salt often leads to precipitation in aqueous media at higher concentrations, requiring manual acidic titration that can compromise cell viability and dose-response reproducibility in sensitive in vivo models [3].

Formulation and Handling: Hydrochloride Salt vs. Free Base Solubility

The lipophilic nature of the Manzamine A free base presents significant solubility challenges in standard biological assays. Research indicates that preparing high-dose solutions of the free base in DMSO for in vivo studies often results in incomplete dissolution, requiring the manual addition of 10–30 μL of HCl per mL to force the compound into solution[1]. Procuring the pre-formed Manzamine A hydrochloride salt bypasses this bottleneck, providing enhanced water solubility and stability out-of-the-box . This eliminates the need for ad-hoc acidic titration, which can introduce pH variability and negatively impact cell viability in sensitive assays.

Evidence DimensionAqueous formulation readiness and solubility
Target Compound DataManzamine A Hydrochloride: Complete dissolution without pH adjustment
Comparator Or BaselineManzamine A Free Base: Requires 10-30 μL HCl per mL DMSO for complete high-dose dissolution
Quantified DifferenceEliminates manual acid titration step, standardizing pH and concentration
ConditionsHigh-dose formulation in DMSO/aqueous media for in vivo oral gavage

Procuring the hydrochloride salt ensures immediate, reproducible solubility for high-concentration assays, preventing precipitation and pH-induced artifacts.

Mechanistic Differentiation: Non-ATP-Competitive Kinase Inhibition

Unlike standard synthetic kinase inhibitors, Manzamine A provides highly specific dual inhibition of GSK-3β (IC50 = 10 μM) and CDK-5 (IC50 = 1.5 μM) through a non-ATP-competitive, substrate-competitive mechanism [1]. Kinetic studies demonstrate that while conventional inhibitors compete with intracellular ATP—making their efficacy susceptible to fluctuating cellular energy states—Manzamine A binds distinctly (e.g., at pocket 7), maintaining its inhibitory profile independent of ATP concentration [2]. This unique binding mode allows researchers to selectively decrease tau hyperphosphorylation at the Ser-396 epitope without the broad off-target effects associated with ATP-site competitors.

Evidence DimensionKinase binding mechanism and IC50
Target Compound DataManzamine A: IC50 = 10 μM (GSK-3β), 1.5 μM (CDK-5); Non-ATP-competitive
Comparator Or BaselineStandard synthetic inhibitors (e.g., SB216763): ATP-competitive
Quantified DifferenceSubstrate-competitive binding maintains efficacy independent of ATP concentration
ConditionsIn vitro kinase assays and SH-SY5Y human neuroblastoma cell cultures

Essential for neurodegeneration researchers who need to isolate specific substrate pathways without the confounding variables of ATP-competitive off-target binding.

Autophagy Modulation: v-ATPase Uncoupling vs. Bafilomycin A1

Manzamine A acts as a potent uncoupler of vacuolar ATPases (v-ATPases), offering a mechanistically distinct alternative to the established inhibitor Bafilomycin A1. In pancreatic cancer cells (AsPC-1), 10 μM of Manzamine A significantly increases the accumulation of autophagosome markers LC3-II and p62/SQSTM1, blocking autophagosome turnover similarly to Bafilomycin A1 [1]. However, while Bafilomycin A1 typically decreases vacuolar acidity, Manzamine A uniquely increases acidity in pancreatic cancer cells[2]. This distinct phenotypic response makes Manzamine A a critical probe for studying tumor hypoxia and acidity adaptations where standard v-ATPase inhibitors fall short.

Evidence DimensionIntracellular acidity and autophagosome turnover (LC3-II accumulation)
Target Compound DataManzamine A (10 μM): Increases LC3-II and increases cellular acidity
Comparator Or BaselineBafilomycin A1: Increases LC3-II but decreases vacuolar acidity
Quantified DifferenceDivergent effect on tumor cell acidity while maintaining equivalent autophagy blockade
ConditionsAsPC-1 pancreatic cancer cells and S. cerevisiae yeast models

Provides a specialized tool for oncology researchers to decouple autophagy inhibition from the loss of cellular acidity, enabling more precise tumor microenvironment modeling.

Antimalarial Benchmarking: Efficacy Against Resistant Strains

Manzamine A is a highly potent benchmark for antimalarial drug discovery, particularly when evaluating efficacy against drug-resistant protozoa. Against the chloroquine-resistant W2 clone of Plasmodium falciparum, Manzamine A demonstrates an exceptional IC50 of 13.5 ng/mL, significantly outperforming many synthetic analogs and standard treatments [1]. In in vivo murine models infected with P. berghei, a single administration of Manzamine A prolonged survival by more than 10 days, far exceeding the survival times achieved by equivalent doses of chloroquine and artemisinin [2]. Procurement of high-purity Manzamine A is therefore essential as a positive control in high-throughput screening against resistant Plasmodium strains.

Evidence DimensionIn vitro IC50 and in vivo survival extension
Target Compound DataManzamine A: IC50 = 13.5 ng/mL (W2 clone); >10 days survival extension
Comparator Or BaselineChloroquine / Artemisinin: Lower survival extension; Chloroquine inactive against W2
Quantified DifferenceSub-micromolar potency maintained against resistant strains with superior in vivo survival
ConditionsIn vitro P. falciparum W2 clone assay and in vivo P. berghei murine model

Serves as an indispensable, high-potency positive control for laboratories developing next-generation therapeutics for chloroquine-resistant malaria.

Neurodegenerative Disease Modeling

Due to its non-ATP-competitive inhibition of GSK-3β and CDK-5, Manzamine A is the preferred chemical probe for studying tau hyperphosphorylation in SH-SY5Y neuroblastoma cells, allowing researchers to isolate substrate-specific pathways without broad ATP-site interference [1].

Tumor Microenvironment and Autophagy Assays

In oncology research, particularly involving pancreatic cancer lines (e.g., AsPC-1), Manzamine A is utilized as a v-ATPase uncoupler to block autophagosome turnover. Its unique ability to increase cellular acidity distinguishes it from Bafilomycin A1, making it ideal for hypoxia and tumor acidity modeling [2].

Antimalarial High-Throughput Screening

Manzamine A serves as a critical positive control and structural benchmark in viability assays against chloroquine-resistant Plasmodium falciparum (W2/D6 clones), providing reliable sub-micromolar baseline data for novel drug discovery [3].

In Vivo Pharmacokinetic and Toxicity Profiling

Procuring the hydrochloride salt form of Manzamine A enables stable, high-concentration formulation in aqueous and DMSO-based vehicles, making it the optimal choice for in vivo oral gavage studies without the confounding toxicity of ad-hoc acid titration [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

548.35151204 g/mol

Monoisotopic Mass

548.35151204 g/mol

Heavy Atom Count

41

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Manzamine A

Dates

Last modified: 04-14-2024
1: Pathak RB, Dobson BC, Ghosh N, Ageel KA, Alshawish MR, Saruengkhanphasit R, Coldham I. Synthesis of the tricyclic core of manzamine A. Org Biomol Chem. 2015 Mar 21;13(11):3331-40. doi: 10.1039/c4ob02582b. PubMed PMID: 25647730.
2: Kallifatidis G, Hoepfner D, Jaeg T, Guzmán EA, Wright AE. The marine natural product manzamine A targets vacuolar ATPases and inhibits autophagy in pancreatic cancer cells. Mar Drugs. 2013 Sep 17;11(9):3500-16. doi: 10.3390/md11093500. Erratum in: Mar Drugs. 2014;12(4):2305-7. PubMed PMID: 24048269; PubMed Central PMCID: PMC3806460.
3: Furusato A, Kato H, Nehira T, Eguchi K, Kawabata T, Fujiwara Y, Losung F, Mangindaan RE, de Voogd NJ, Takeya M, Yokosawa H, Tsukamoto S. Acanthomanzamines A-E with new manzamine frameworks from the marine sponge Acanthostrongylophora ingens. Org Lett. 2014 Aug 1;16(15):3888-91. doi: 10.1021/ol5015569. Epub 2014 Jun 26. PubMed PMID: 24967948.
4: Eguchi K, Fujiwara Y, Hayashida A, Horlad H, Kato H, Rotinsulu H, Losung F, Mangindaan RE, de Voogd NJ, Takeya M, Tsukamoto S. Manzamine A, a marine-derived alkaloid, inhibits accumulation of cholesterol ester in macrophages and suppresses hyperlipidemia and atherosclerosis in vivo. Bioorg Med Chem. 2013 Jul 1;21(13):3831-8. doi: 10.1016/j.bmc.2013.04.025. Epub 2013 Apr 21. PubMed PMID: 23665143.
5: Kubota T, Kamijyo Y, Takahashi-Nakaguchi A, Fromont J, Gonoi T, Kobayashi J. Zamamiphidin A, a new manzamine related alkaloid from an Okinawan marine sponge Amphimedon sp. Org Lett. 2013 Feb 1;15(3):610-2. doi: 10.1021/ol3034274. Epub 2013 Jan 23. PubMed PMID: 23343122.
6: Jakubec P, Hawkins A, Felzmann W, Dixon DJ. Total synthesis of manzamine A and related alkaloids. J Am Chem Soc. 2012 Oct 24;134(42):17482-5. doi: 10.1021/ja308826x. Epub 2012 Oct 16. PubMed PMID: 23039372.
7: Palem JR, Bedadala GR, El Sayed KA, Hsia SC. Manzamine A as a novel inhibitor of herpes simplex virus type-1 replication in cultured corneal cells. Planta Med. 2011 Jan;77(1):46-51. doi: 10.1055/s-0030-1250093. Epub 2010 Jul 19. PubMed PMID: 20645244.
8: Radwan M, Hanora A, Khalifa S, Abou-El-Ela SH. Manzamines: a potential for novel cures. Cell Cycle. 2012 May 1;11(9):1765-72. doi: 10.4161/cc.20135. Epub 2012 May 1. Review. PubMed PMID: 22510565.
9: Shulga DA, Osolodkin DI, Palyulin VA, Zefirov NS. Simulation of intramolecular hydrogen bond dynamics in manzamine A as a sensitive test for charge distribution quality. Nat Prod Commun. 2012 Mar;7(3):295-9. PubMed PMID: 22545399.
10: Guzmán EA, Johnson JD, Linley PA, Gunasekera SE, Wright AE. A novel activity from an old compound: Manzamine A reduces the metastatic potential of AsPC-1 pancreatic cancer cells and sensitizes them to TRAIL-induced apoptosis. Invest New Drugs. 2011 Oct;29(5):777-85. doi: 10.1007/s10637-010-9422-6. Epub 2010 Mar 30. PubMed PMID: 20352293; PubMed Central PMCID: PMC3085053.
11: Waters AL, Peraud O, Kasanah N, Sims JW, Kothalawala N, Anderson MA, Abbas SH, Rao KV, Jupally VR, Kelly M, Dass A, Hill RT, Hamann MT. An analysis of the sponge Acanthostrongylophora igens' microbiome yields an actinomycete that produces the natural product manzamine A. Front Mar Sci. 2014 Oct;1. pii: 54. Epub 2014 Oct 17. PubMed PMID: 27785452; PubMed Central PMCID: PMC5076551.
12: El-Desoky AH, Kato H, Eguchi K, Kawabata T, Fujiwara Y, Losung F, Mangindaan RE, de Voogd NJ, Takeya M, Yokosawa H, Tsukamoto S. Acantholactam and pre-neo-kauluamine, manzamine-related alkaloids from the Indonesian marine sponge Acanthostrongylophora ingens. J Nat Prod. 2014 Jun 27;77(6):1536-40. doi: 10.1021/np500290a. Epub 2014 Jun 5. PubMed PMID: 24902064.
13: Zhang B, Higuchi R, Miyamoto T, Van Soest RW. Neuritogenic activity-guided isolation of a free base form manzamine A from a marine sponge, Acanthostrongylophora aff. ingens (Thiele, 1899). Chem Pharm Bull (Tokyo). 2008 Jun;56(6):866-9. PubMed PMID: 18520099.
14: Samoylenko V, Khan SI, Jacoba MR, Tekwani BL, Walker LA, Hufford CD, Muhammad I. Bioactive (+)-manzamine A and (+)-8-hydroxymanzamine A tertiary bases and salts from Acanthostrongylophora ingens and their preparations. Nat Prod Commun. 2009 Feb;4(2):185-92. PubMed PMID: 19370920; PubMed Central PMCID: PMC3709442.
15: Herdemann M, Al-Mourabit A, Martin MT, Marazano C. From a biogenetic scenario to a synthesis of the ABC ring of manzamine A. J Org Chem. 2002 Mar 22;67(6):1890-7. PubMed PMID: 11895407.
16: Winkler JD, Londregan AT, Hamann MT. Antimalarial activity of a new family of analogues of manzamine A. Org Lett. 2006 Jun 8;8(12):2591-4. PubMed PMID: 16737321; PubMed Central PMCID: PMC4918909.
17: Ibrahim MA, Shilabin AG, Prasanna S, Jacob M, Khan SI, Doerksen RJ, Hamann MT. 2-N-Methyl modifications and SAR studies of manzamine A. Bioorg Med Chem. 2008 Jul 15;16(14):6702-6. doi: 10.1016/j.bmc.2008.05.079. Epub 2008 Jun 5. PubMed PMID: 18595720; PubMed Central PMCID: PMC2547340.
18: Toma T, Kita Y, Fukuyama T. Total synthesis of (+)-manzamine A. J Am Chem Soc. 2010 Aug 4;132(30):10233-5. doi: 10.1021/ja103721s. PubMed PMID: 20662499.
19: Sayed KA, Khalil AA, Yousaf M, Labadie G, Kumar GM, Franzblau SG, Mayer AM, Avery MA, Hamann MT. Semisynthetic studies on the manzamine alkaloids. J Nat Prod. 2008 Mar;71(3):300-8. doi: 10.1021/np0703702. Epub 2008 Jan 17. PubMed PMID: 18198837; PubMed Central PMCID: PMC4895205.
20: Rao KV, Donia MS, Peng J, Garcia-Palomero E, Alonso D, Martinez A, Medina M, Franzblau SG, Tekwani BL, Khan SI, Wahyuono S, Willett KL, Hamann MT. Manzamine B and E and ircinal A related alkaloids from an Indonesian Acanthostrongylophora sponge and their activity against infectious, tropical parasitic, and Alzheimer's diseases. J Nat Prod. 2006 Jul;69(7):1034-40. PubMed PMID: 16872140; PubMed Central PMCID: PMC4917200.

Explore Compound Types